1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
Description
The compound 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one features a fused bipyrazole core substituted with aromatic heterocycles (furan-2-yl and thiophen-2-yl) and a ketone group. Its structure combines electron-rich (furan, thiophene) and electron-deficient (pyrazole, ketone) moieties, enabling diverse intermolecular interactions. This hybrid architecture is common in bioactive molecules, where substituent variations modulate physicochemical and pharmacological properties .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDLDDLFLTVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan and thiophene derivatives with hydrazine, followed by cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is not fully understood. its biological activities are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple heterocyclic rings suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
The compound 1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18N4O2S
- Molecular Weight : 402.47 g/mol
- Purity : Typically 95% .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer properties and effects on cellular mechanisms.
Anticancer Activity
Research indicates that derivatives of the bipyrazole structure, similar to our compound of interest, exhibit significant anticancer activity . For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 49.7 ± 12.7 | Induces apoptosis via Bax/Bcl2 modulation |
| 2 | Luc-4T1 | 4.4 | Cell cycle arrest at G2/M phase |
| 3 | A549 | 27.1 | Inhibition of EGFR signaling pathways |
These findings suggest that the compound may induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 , leading to enhanced cancer cell death .
Mechanistic Studies
Studies have demonstrated that compounds similar to our target can affect critical cellular pathways:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, which is crucial for controlling cell proliferation .
- Apoptotic Pathways : Increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes were observed in treated cells, indicating a shift towards apoptosis .
Case Studies
Several case studies have documented the effects of bipyrazole derivatives on cancer cells:
- Case Study 1 : A derivative similar to our compound was tested on breast cancer cells (MDA-MB-231), showing an IC50 value significantly lower than traditional chemotherapeutics like 5-FU , suggesting enhanced efficacy .
- Case Study 2 : In a study involving lung cancer cells (A549), treatment with the compound resulted in substantial cytotoxicity and induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
